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Compound of Interest

Compound Name: FR901465

Cat. No.: B1674043 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

This document provides a comprehensive overview of the total synthesis of FR901465, a

potent antitumor natural product. The synthetic strategies outlined are based on convergent

approaches successfully applied to the structurally analogous compound, FR901464. Detailed

experimental protocols for key transformations are provided to guide researchers in the

laboratory synthesis of this complex molecule for research and drug development purposes.

Introduction
FR901465 is a natural product that has garnered significant interest in the scientific community

due to its potent antitumor properties. It functions as a modulator of the spliceosome, a critical

cellular machinery responsible for RNA splicing. By targeting the SF3B1 subunit of the

spliceosome, FR901465 induces aberrant splicing, leading to cell cycle arrest and apoptosis in

cancer cells. The complexity of its structure has made its total synthesis a challenging

endeavor, attracting the attention of several research groups. This document details a

convergent synthetic approach, which involves the synthesis of key fragments followed by their

strategic coupling to yield the final product.

Synthetic Strategy Overview
The total synthesis of FR901465 is approached through a convergent strategy, a method that

enhances efficiency by allowing for the parallel synthesis of complex molecular fragments
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which are then combined in the later stages. This approach is based on the successful total

synthesis of the closely related compound, FR901464.[1][2][3] The key fragments are a highly

functionalized tetrahydropyran "A-ring" and a side chain containing another functionalized

tetrahydropyran "C-ring".

The general workflow for the synthesis is depicted below:

Fragment A Synthesis

Fragment C Synthesis

Chiral Precursor

Key Transformations:
- CBS Reduction

- Achmatowicz Rearrangement
- Michael Addition

- Reductive Amination
Tetrahydropyran A-Ring
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(R)-isopropylidene
glyceraldehyde

Key Transformations:
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- Cyclic Ketalization
- Regioselective Epoxidation

Tetrahydropyran C-Ring
(Side Chain)
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Caption: Convergent synthetic workflow for FR901465.

Quantitative Data Summary
The following table summarizes the reported yields for the key stages in the total synthesis of

FR901464, which is expected to be highly analogous to that of FR901465. The data is

compiled from the work of Ghosh et al.[1][2][3]
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Step Description Reported Yield (%)

Fragment A Synthesis
(Longest Linear Sequence: 10

steps)

1. CBS Reduction
Asymmetric reduction of a

furan derivative.
95

2. Achmatowicz

Rearrangement

Oxidative rearrangement to

form a dihydropyranone.
85

3. Michael Addition
Stereoselective introduction of

a side chain.
80

4. Reductive Amination
Introduction of the amine

functionality.
75

... (other steps)
Further functional group

manipulations.
-

Fragment C Synthesis (Multiple Steps)

1. 1,2-Addition
Addition of a vinyl group to (R)-

isopropylidene glyceraldehyde.
90

2. Cyclic Ketalization
Formation of the

tetrahydropyran ring.
88

3. Regioselective Epoxidation
Introduction of the epoxide

moiety.
82

... (other steps) Elaboration of the side chain. -

Fragment Coupling & Final

Steps

1. Amidation
Coupling of the A-ring amine

with the C-ring carboxylic acid.
85

2. Ring-Closing Metathesis Formation of the macrocycle. 70

3. Deprotection
Removal of protecting groups

to yield the final product.
90
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Overall Total Synthesis of FR901464 ~5.2

Experimental Protocols
The following are representative protocols for key reactions in the synthesis of FR901465,

adapted from the synthesis of FR901464.[1][2][3] Researchers should refer to the primary

literature for precise experimental details and characterization data.

Protocol 1: Achmatowicz Rearrangement for
Dihydropyranone Synthesis

Materials: Furan-containing alcohol precursor, m-chloroperoxybenzoic acid (m-CPBA),

dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium

thiosulfate solution, brine, anhydrous magnesium sulfate.

Procedure:

1. Dissolve the furan-containing alcohol (1.0 eq) in DCM at 0 °C.

2. Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

3. Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.

4. Upon completion, quench the reaction with saturated sodium thiosulfate solution.

5. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

7. Purify the crude product by flash column chromatography to afford the dihydropyranone.

Protocol 2: Stereoselective Michael Addition
Materials: Dihydropyranone intermediate, appropriate nucleophile (e.g., a cuprate reagent),

diethyl ether or tetrahydrofuran (THF), saturated ammonium chloride solution, brine,

anhydrous magnesium sulfate.
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Procedure:

1. Prepare the cuprate reagent in situ by adding the organolithium reagent (2.0 eq) to a

suspension of copper(I) iodide (1.0 eq) in THF at -78 °C.

2. Dissolve the dihydropyranone (1.0 eq) in THF and cool to -78 °C.

3. Add the prepared cuprate reagent to the solution of the dihydropyranone dropwise.

4. Stir the reaction at -78 °C for 1 hour, then allow it to warm to -20 °C over 2 hours.

5. Quench the reaction with saturated ammonium chloride solution.

6. Extract the aqueous layer with diethyl ether.

7. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate.

8. Purify the product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis
Materials: Diene precursor from fragment coupling, Grubbs' second-generation catalyst,

anhydrous and degassed DCM.

Procedure:

1. Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM to a final

concentration of 0.001 M.

2. Add Grubbs' second-generation catalyst (0.05 eq).

3. Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.

4. Monitor the reaction by TLC.

5. Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.
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6. Purify the crude product by flash column chromatography to yield the macrocyclic product.

Mechanism of Action: Signaling Pathway
FR901465 exerts its potent antitumor effects by inhibiting the SF3B1 component of the

spliceosome. This leads to widespread alternative splicing of pre-mRNAs, resulting in the

production of aberrant proteins and the activation of cellular stress pathways. A key

consequence is the activation of the p53 tumor suppressor pathway, which orchestrates cell

cycle arrest and apoptosis.

The proposed signaling pathway is illustrated below:
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Caption: Signaling pathway of FR901465-induced apoptosis and cell cycle arrest.
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Inhibition of SF3B1 by FR901465 leads to the accumulation of improperly spliced mRNA

transcripts. This cellular stress activates the p53 pathway.[4][5] Activated p53 then

transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax, while

downregulating anti-apoptotic members like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio promotes

mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and

the activation of the caspase cascade, ultimately resulting in apoptosis.[6]

Simultaneously, activated p53 induces the expression of the cyclin-dependent kinase inhibitor

p21.[7][8] p21 then binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin

E/CDK2 and Cyclin B/CDK1, which are essential for the G1/S and G2/M transitions,

respectively. This inhibition leads to cell cycle arrest at both the G1 and G2/M checkpoints,

preventing the proliferation of cancer cells.[7][8]

Conclusion
The total synthesis of FR901465 is a significant challenge that has been effectively addressed

through a convergent and stereocontrolled approach, as demonstrated by the synthesis of its

close analog, FR901464. The detailed protocols and synthetic strategies provided herein serve

as a valuable resource for researchers aiming to synthesize this potent antitumor agent for

further biological investigation and drug development. Understanding its mechanism of action

as a spliceosome inhibitor opens new avenues for the development of novel cancer

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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